4-(Difluoromethyl)benzo[d]oxazole-2-carboxamide
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Overview
Description
4-(Difluoromethyl)benzo[d]oxazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]oxazole core with a difluoromethyl group at the 4-position and a carboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of ortho-aminophenol with a suitable carboxylic acid derivative, followed by difluoromethylation and amidation reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and catalytic processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)benzo[d]oxazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Scientific Research Applications
4-(Difluoromethyl)benzo[d]oxazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)benzo[d]oxazole-2-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Benzoxazole: Lacks the difluoromethyl and carboxamide groups, resulting in different chemical properties and applications.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but differs in its substitution pattern.
Thiazole: Similar heterocyclic structure but with a sulfur atom instead of oxygen.
Uniqueness: 4-(Difluoromethyl)benzo[d]oxazole-2-carboxamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C9H6F2N2O2 |
---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
4-(difluoromethyl)-1,3-benzoxazole-2-carboxamide |
InChI |
InChI=1S/C9H6F2N2O2/c10-7(11)4-2-1-3-5-6(4)13-9(15-5)8(12)14/h1-3,7H,(H2,12,14) |
InChI Key |
BTTCVLZCYCKKMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(=O)N)C(F)F |
Origin of Product |
United States |
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